molecular formula C29H39NO6S B025577 (9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate CAS No. 101710-84-3

(9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate

Cat. No.: B025577
CAS No.: 101710-84-3
M. Wt: 529.7 g/mol
InChI Key: CEIUXLKAIQCBFX-UHFFFAOYSA-N
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Description

9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The key steps include:

    Formation of the Granatane Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylcyclopentylglycolate Moiety: This step typically involves esterification reactions using phenylcyclopentylglycolic acid and suitable alcohols.

    Sulfonation with p-Toluene Sulfonic Acid: The final step involves the sulfonation of the intermediate compound with p-toluene sulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate
  • Isopropyl p-toluenesulfonate

Uniqueness

9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is unique due to its complex structure, which combines multiple functional groups. This makes it versatile for various applications and allows for the formation of a wide range of derivatives through chemical modifications.

Properties

CAS No.

101710-84-3

Molecular Formula

C29H39NO6S

Molecular Weight

529.7 g/mol

IUPAC Name

(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate

InChI

InChI=1S/C22H31NO3.C7H8O3S/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

CEIUXLKAIQCBFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

Synonyms

(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate, 4-methylbenzenesulfonate

Origin of Product

United States

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